molecular formula C11H12ClNO B11997843 (2E)-3-(2-chlorophenyl)-N,N-dimethyl-2-propenamide CAS No. 42174-99-2

(2E)-3-(2-chlorophenyl)-N,N-dimethyl-2-propenamide

Cat. No.: B11997843
CAS No.: 42174-99-2
M. Wt: 209.67 g/mol
InChI Key: WUDQKPBFPJQEPX-BQYQJAHWSA-N
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Description

  • “(2E)-3-(2-chlorophenyl)-N,N-dimethyl-2-propenamide” is a chemical compound with the following structural formula:

    C22H29ClN2O6\text{C}_{22}\text{H}_{29}\text{ClN}_2\text{O}_6C22​H29​ClN2​O6​

    .
  • It belongs to the class of amides and contains a chlorophenyl group.
  • The compound’s IUPAC name is 2-(2-chlorophenyl)-N,N-dimethylprop-2-enamide.
  • It is a rare and unique chemical, primarily used in research and development.
  • Preparation Methods

  • Chemical Reactions Analysis

    • The compound can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents include palladium catalysts, amines, and acids.
    • Major products formed depend on the specific reaction conditions.
  • Scientific Research Applications

    • Chemistry: Used as a building block in organic synthesis due to its unique structure.
    • Biology: Investigated for potential biological activities, although specific applications are limited.
    • Medicine: Not widely used in clinical settings, but research continues.
    • Industry: Rarely employed due to its specialized nature.
  • Comparison with Similar Compounds

    • Similar compounds include:

        2-Chlorophenylacetic acid: A related compound with different functional groups.

        Chlorophenols: A group of toxic compounds where hydrogen atoms in phenol are replaced by chlorine atoms.

        (2-Chlorophenyl)magnesium bromide: Another related compound used in organic synthesis.

    Properties

    CAS No.

    42174-99-2

    Molecular Formula

    C11H12ClNO

    Molecular Weight

    209.67 g/mol

    IUPAC Name

    (E)-3-(2-chlorophenyl)-N,N-dimethylprop-2-enamide

    InChI

    InChI=1S/C11H12ClNO/c1-13(2)11(14)8-7-9-5-3-4-6-10(9)12/h3-8H,1-2H3/b8-7+

    InChI Key

    WUDQKPBFPJQEPX-BQYQJAHWSA-N

    Isomeric SMILES

    CN(C)C(=O)/C=C/C1=CC=CC=C1Cl

    Canonical SMILES

    CN(C)C(=O)C=CC1=CC=CC=C1Cl

    Origin of Product

    United States

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